molecular formula C10H7N3O3S B1414955 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1082121-37-6

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1414955
CAS No.: 1082121-37-6
M. Wt: 249.25 g/mol
InChI Key: XNVNQDQKVYSPDQ-UHFFFAOYSA-N
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Description

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with thioamide derivatives under specific conditions. One common method includes the use of acid chlorides and base catalysts to facilitate the formation of the thiazole ring. The reaction is usually carried out in a solvent such as dioxane or methanol, with triethylamine as a base to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: N-bromosuccinimide, phosphorus tribromide; reactions are often conducted under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The presence of the thiazole ring allows for strong binding affinity to metal ions, which can be crucial in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3-thiazole-4-carboxylic acid
  • 3-Pyridinecarboxylic acid
  • 2-(Nicotinamido)thiazole-4-carboxylic acid

Uniqueness

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the combination of pyridine and thiazole rings in its structure. This dual-ring system imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-8(6-2-1-3-11-4-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVNQDQKVYSPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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